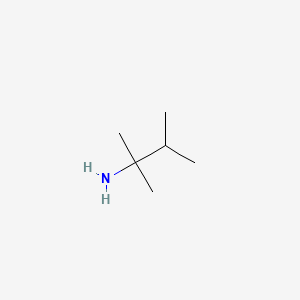

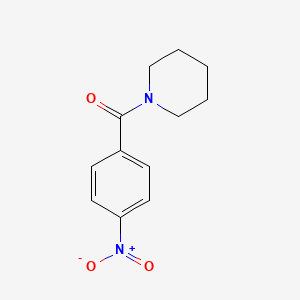

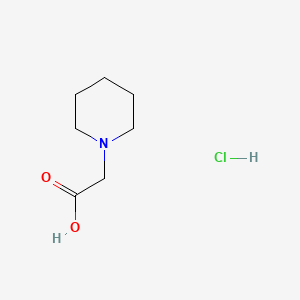

1-(4-Nitrobenzoyl)piperidine

概要

説明

Synthesis Analysis

The synthesis of related compounds involves the condensation of piperidine derivatives with other chemical entities. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved by reacting [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride, using triethylamine as the base . This method could potentially be adapted for the synthesis of "1-(4-Nitrobenzoyl)piperidine" by choosing appropriate starting materials and reagents.

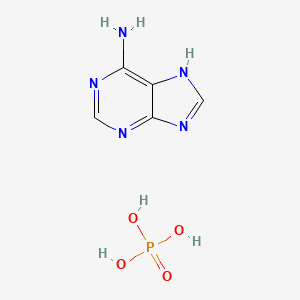

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by spectroscopic techniques and X-ray crystallography. For example, the compound mentioned in paper crystallizes in the monoclinic crystal class and exhibits a chair conformation of the piperidine ring. The geometry around the sulfur atom is described as a distorted tetrahedron . Similarly, the piperazine ring in the compound from paper adopts a slightly distorted chair conformation, and the nitro group is almost coplanar with the benzene ring . These findings suggest that "1-(4-Nitrobenzoyl)piperidine" would also likely exhibit a chair conformation for the piperidine ring and planarity between the nitro group and the benzene ring.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives is highlighted in paper , where 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . This suggests that "1-(4-Nitrobenzoyl)piperidine" may also participate in similar nucleophilic substitution reactions, given the presence of a nitro group that can influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their molecular structures. The presence of hydrogen bonds, both inter- and intra-molecular, can significantly influence the stability and solubility of the molecules. For instance, the compound in paper is stabilized by C—H…O and C—H…N hydrogen bonds . The nitro group and the piperidine ring's conformation are likely to affect the boiling point, melting point, and solubility of "1-(4-Nitrobenzoyl)piperidine". Additionally, the presence of the nitro group could make the compound susceptible to reduction reactions, potentially leading to the formation of aniline derivatives.

科学的研究の応用

Reversible Fluorescence Probe

A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe based on the redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA), which incorporated a 7-nitrobenzoxadiazole fluorophore. This probe displayed sensitive and selective On-Off-On fluorescent responses and was applied to monitor ClO(-)/AA redox cycles in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).

Photoprotective Effect in Polymers

Damiani, Castagna, and Greci (2002) examined the photoprotective effect of derivatives of tetramethylpiperidines in polymers, specifically their ability to inhibit UVA-mediated lipid and protein oxidation. Their study highlighted the potential use of nitroxide compounds as topical antioxidants (Damiani, Castagna, & Greci, 2002).

Hydrogen Bonding in Proton-Transfer Compounds

Smith and Wermuth (2010) investigated the hydrogen bonding in anhydrous proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids. Their research provided insights into molecular assembly and the efficacy of the cyclic R(2)(2)(8) amide-amide hydrogen-bonding homodimer motif (Smith & Wermuth, 2010).

Reactivity of Nitroxides with Nitrogen Dioxide

Goldstein, Samuni, and Russo (2003) studied the reactions of piperidine nitroxides with nitrogen dioxide, revealing insights into the protective effect of nitroxides against reactive nitrogen-derived species, while also highlighting potential oxidative risks (Goldstein, Samuni, & Russo, 2003).

Biostability in Skin

Fuchs, Freisleben, Podda, Zimmer, Milbradt, and Packer (1993) analyzed the biostability of various nitroxide radicals, including piperidine types, in skin, providing valuable information for dermatologic research and the study of biophysical properties of skin lipids and membranes (Fuchs et al., 1993).

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

特性

IUPAC Name |

(4-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKBAYWOHIUVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279973 | |

| Record name | 1-(4-nitrobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzoyl)piperidine | |

CAS RN |

20857-92-5 | |

| Record name | 1-(p-Nitrobenzoyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)

![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)